Cas no 2228784-90-3 (2-(3-bromo-5-methylphenyl)ethane-1-thiol)
2-(3-bromo-5-methylphenyl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-5-methylphenyl)ethane-1-thiol
- EN300-1917021
- 2228784-90-3
-
- Inchi: 1S/C9H11BrS/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6,11H,2-3H2,1H3
- InChI Key: YJWKXRCIBSBMMV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=C(C=1)CCS
Computed Properties
- Exact Mass: 229.97648g/mol
- Monoisotopic Mass: 229.97648g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 1Ų
2-(3-bromo-5-methylphenyl)ethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917021-0.05g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 0.05g |
$792.0 | 2023-09-17 | ||
| Enamine | EN300-1917021-0.1g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 0.1g |
$829.0 | 2023-09-17 | ||
| Enamine | EN300-1917021-0.25g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 0.25g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1917021-0.5g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 0.5g |
$905.0 | 2023-09-17 | ||
| Enamine | EN300-1917021-1.0g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1917021-2.5g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 2.5g |
$1848.0 | 2023-09-17 | ||
| Enamine | EN300-1917021-5.0g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 5g |
$2732.0 | 2023-06-02 | ||
| Enamine | EN300-1917021-10.0g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 10g |
$4052.0 | 2023-06-02 | ||
| Enamine | EN300-1917021-1g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 1g |
$943.0 | 2023-09-17 | ||
| Enamine | EN300-1917021-5g |
2-(3-bromo-5-methylphenyl)ethane-1-thiol |
2228784-90-3 | 5g |
$2732.0 | 2023-09-17 |
2-(3-bromo-5-methylphenyl)ethane-1-thiol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(3-bromo-5-methylphenyl)ethane-1-thiol
Comprehensive Guide to 2-(3-bromo-5-methylphenyl)ethane-1-thiol (CAS No. 2228784-90-3): Properties, Applications, and Market Insights
2-(3-bromo-5-methylphenyl)ethane-1-thiol (CAS No. 2228784-90-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This aromatic thiol derivative features a bromine substituent at the 3-position and a methyl group at the 5-position of the phenyl ring, making it a valuable intermediate in pharmaceutical and material science research. The growing demand for halogenated thiol compounds in drug discovery and organic synthesis has positioned this chemical as a subject of increasing scientific and commercial interest.
The molecular formula of 2-(3-bromo-5-methylphenyl)ethane-1-thiol is C9H11BrS, with a molecular weight of 231.15 g/mol. Its structure combines the reactivity of a thiol functional group with the electronic effects of bromine substitution, creating unique chemical properties that researchers are exploring for various applications. Recent studies have focused on its potential as a building block for pharmaceutical intermediates, particularly in the development of novel therapeutic agents targeting neurological disorders and inflammatory conditions.
In the pharmaceutical industry, 2-(3-bromo-5-methylphenyl)ethane-1-thiol serves as a crucial precursor for the synthesis of more complex molecules. Its bromine atom provides an excellent site for further functionalization through cross-coupling reactions, while the thiol group offers opportunities for conjugation or oxidation to disulfides. These characteristics make it particularly valuable in medicinal chemistry, where researchers are constantly seeking new drug-like scaffolds with improved bioavailability and target specificity.
The material science field has also shown growing interest in 2-(3-bromo-5-methylphenyl)ethane-1-thiol (CAS 2228784-90-3) due to its potential applications in surface modification and polymer chemistry. The compound's ability to form self-assembled monolayers on metal surfaces makes it attractive for developing advanced coatings with specific electronic or adhesive properties. Recent innovations in nanotechnology and organic electronics have further expanded the potential uses of this versatile chemical.
Market analysis indicates steady growth in demand for brominated aromatic thiols like 2-(3-bromo-5-methylphenyl)ethane-1-thiol, driven by expanding research in life sciences and advanced materials. The compound's relative stability compared to other thiol derivatives makes it particularly appealing for industrial applications. Current research trends focus on optimizing synthetic routes to improve yield and purity while reducing environmental impact, addressing the growing emphasis on green chemistry principles in chemical manufacturing.
Quality control and characterization of 2-(3-bromo-5-methylphenyl)ethane-1-thiol typically involve advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical and research applications. The distinctive 1H NMR signature of this compound, particularly the thiol proton resonance and aromatic proton pattern, provides reliable identification markers for quality assurance purposes.
Storage and handling recommendations for 2-(3-bromo-5-methylphenyl)ethane-1-thiol emphasize protection from light and moisture to maintain stability. While not classified as highly hazardous, standard laboratory precautions for organosulfur compounds should be observed, including use in well-ventilated areas and proper personal protective equipment. The compound's relatively low volatility compared to smaller thiols reduces odor concerns while maintaining useful reactivity.
Future research directions for 2-(3-bromo-5-methylphenyl)ethane-1-thiol (CAS 2228784-90-3) include exploration of its potential in catalysis and as a ligand in transition metal complexes. The combination of soft sulfur donor character with hard bromine substituents creates interesting possibilities for designing new catalytic systems. Additionally, its application in bioconjugation chemistry is being investigated for developing targeted drug delivery systems and diagnostic agents.
For researchers and manufacturers seeking reliable sources of 2-(3-bromo-5-methylphenyl)ethane-1-thiol, it's essential to verify supplier credentials and request comprehensive analytical data. The compound's growing importance in high-value chemical synthesis has led to increased availability from specialty chemical providers, though quality variations between suppliers should be carefully evaluated. Current market pricing reflects its status as a research-grade chemical with specialized applications.
Environmental considerations for 2-(3-bromo-5-methylphenyl)ethane-1-thiol focus on proper waste management and biodegradation pathways. While not classified as a persistent organic pollutant, responsible disposal practices should be followed to minimize environmental impact. Recent developments in green synthetic methodologies aim to reduce the ecological footprint of producing such specialty chemicals while maintaining high purity standards.
The patent landscape surrounding 2-(3-bromo-5-methylphenyl)ethane-1-thiol and related compounds shows increasing activity, particularly in pharmaceutical applications. Companies investing in innovative drug discovery platforms are filing patents that incorporate this chemical as a key intermediate, highlighting its growing commercial significance. This intellectual property activity suggests sustained interest and potential for future market expansion.
Analytical challenges associated with 2-(3-bromo-5-methylphenyl)ethane-1-thiol primarily relate to its detection and quantification in complex matrices. Researchers are developing improved analytical methods to track this compound in reaction mixtures and biological systems, addressing the need for more sensitive and selective detection techniques in pharmaceutical research and quality control processes.
In conclusion, 2-(3-bromo-5-methylphenyl)ethane-1-thiol (CAS No. 2228784-90-3) represents an important building block in modern chemical research and development. Its unique combination of aromatic bromination and thiol functionality continues to inspire innovative applications across multiple scientific disciplines. As research progresses, this compound is likely to play an increasingly significant role in the development of new pharmaceuticals, advanced materials, and specialty chemicals, making it a chemical of considerable current and future interest.
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